Thermal Stability vs. Class-Average Fluorene HTMs
The target compound exhibits a decomposition temperature exceeding 300°C under nitrogen atmosphere, which compares favorably against the typical fluorene HTM class decomposition range of approximately 200–300°C [1]. This elevated thermal threshold is critical for maintaining morphological integrity during vapor deposition processing and prolonged device operation at elevated junction temperatures.
| Evidence Dimension | Decomposition temperature (thermal stability upper bound) |
|---|---|
| Target Compound Data | >300°C (decomposition, under N₂ atmosphere) |
| Comparator Or Baseline | Fluorene-based HTM class average decomposition range |
| Quantified Difference | Target compound exceeds class upper bound (~300°C) or lies at the high end of the 200–300°C class range |
| Conditions | Thermogravimetric analysis under inert (N₂) atmosphere; class baseline derived from fluorene derivative literature survey |
Why This Matters
Higher decomposition temperature reduces the risk of thermal degradation-induced defects during thermal evaporation and extends operational lifetime in high-brightness OLED devices.
- [1] PMC. Table 5: Thermal Stability of Organic Semiconductors. https://pmc.ncbi.nlm.nih.gov/ View Source
